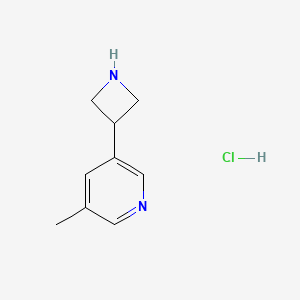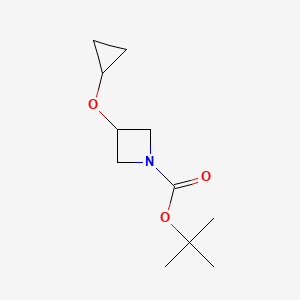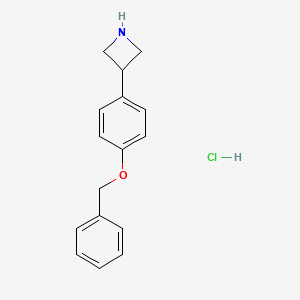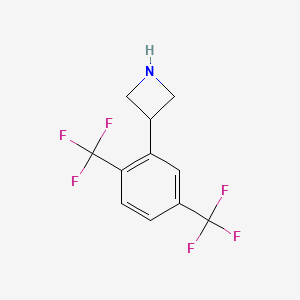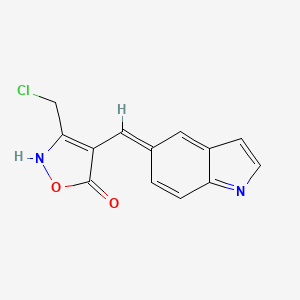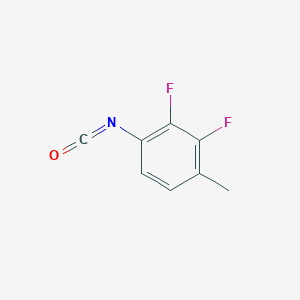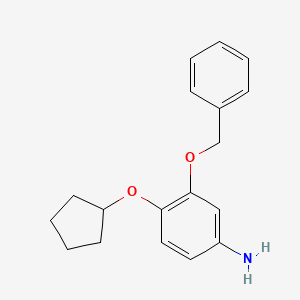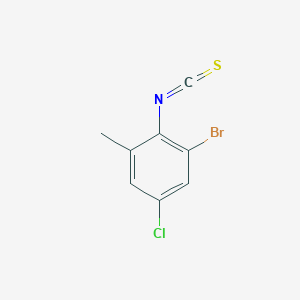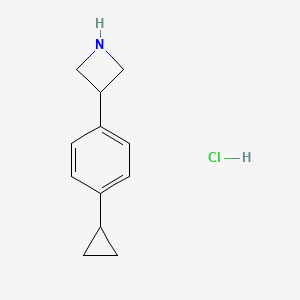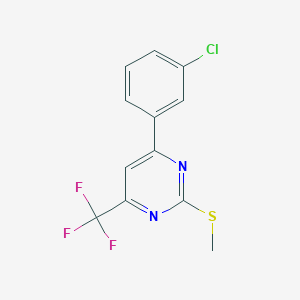
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a polysubstituted pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocyclic compounds that are widely studied for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with thiourea and trifluoroacetic acid under reflux conditions. The reaction proceeds through a cyclization mechanism to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The trifluoromethyl group enhances its binding affinity to the target enzyme, leading to effective inhibition. The molecular pathways involved include the disruption of cell signaling and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Rociletinib: Another pyrimidine derivative with antitumor activity.
Osimertinib: A pyrimidine-based drug used in cancer therapy.
Sorafenib: A pyrimidine derivative with broad-spectrum antitumor activity
Uniqueness
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chlorophenyl and trifluoromethyl groups enhances its biological activity and selectivity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C12H8ClF3N2S |
|---|---|
Molecular Weight |
304.72 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2S/c1-19-11-17-9(6-10(18-11)12(14,15)16)7-3-2-4-8(13)5-7/h2-6H,1H3 |
InChI Key |
GZHUNHYDYOLZLP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


